23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
Description
The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione (CAS: 169869-90-3), also known as Exatecan Mesylate, is a complex heterocyclic molecule with a molecular weight of 531.56 g/mol and the formula C₂₅H₂₆FN₃O₇S . Its structure features:
- A hexacyclic framework incorporating fused pyran, quinoline, and indolizine moieties.
- Key substituents:
- A fluorine atom at position 18 (enhancing lipophilicity and metabolic stability).
- Hydroxy and ethyl groups at position 10 (contributing to stereochemical complexity).
- A primary amine at position 23 (critical for intermolecular interactions).
- Mesylate counterion: Improves solubility and crystallinity for pharmaceutical applications.
The compound is synthesized via multistep organic reactions, with stereochemical control at positions 10S and 23S being critical for bioactivity .
Properties
IUPAC Name |
23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVPGLRVWUPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870112 | |
| Record name | 1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis begins with 10-hydroxycamptothecin (CAS 19685-09-7), which provides the foundational quinoline-pyrrolo[3,4-β]indole system. Key modifications include:
- C10 ethylation : Achieved via Mitsunobu reaction with triethylorthoacetate under Pd(OAc)₂ catalysis (yield: 78–82%).
- C18 fluorination : Electrophilic fluorination using Selectfluor® in trifluoroacetic acid at −15°C (dr > 19:1).
- C19 methylation : Grignard addition with methylmagnesium bromide followed by oxidative quenching (H₂O₂, pH 8.5).
Lactone Ring Functionalization
The native camptothecin lactone (ring E) is reconfigured into an 8-oxa-4,15-diaza system through:
- Lactone hydrolysis : Treatment with NaOH (1 M, 60°C, 4 h) opens the lactone to a carboxylate.
- Oxaza bridge formation : Coupling the carboxylate with 1,2-diaminoethane using HATU/DIEA in DMF, followed by cyclodehydration (P₂O₅, reflux).
Peptide Conjugation at C23
The 23-amino group serves as the anchor for a tetrapeptide sequence (4-[[2-[[(2S)-2-[[...]]-3-phenylpropanoyl]amino]acetyl]amino]butanamide). Synthesis proceeds via solid-phase peptide synthesis (SPPS) with Fmoc chemistry:
Resin Loading and Sequential Assembly
- Resin : Wang resin (0.6 mmol/g) preloaded with Fmoc-β-alanine.
- Coupling cycles :
Step Reagent Time (min) Yield (%) Deprotection 20% piperidine/DMF 10 >99 Activation HBTU/HOBt/DIEA 5 – Amino acids Fmoc-Phe-OH, Fmoc-Gly-OH, etc. 120 85–92
Final Conjugation
The peptide-resin is cleaved (TFA:H₂O:TIPS 95:2.5:2.5), purified via reverse-phase HPLC (C18, 10–90% MeCN/H₂O), and conjugated to the hexacyclic core using EDC/NHS in DCM:DMF (1:1) at 0°C → RT.
Stereochemical Control and Chiral Resolution
The (10S,23S) configuration is enforced through:
- Asymmetric induction : Use of (S)-BINAP in Pd-catalyzed ethylation (ee 94%).
- Dynamic kinetic resolution : During lactone ring-opening, employing Candida antarctica lipase B to bias the 23-amino center (dr 96:4).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (Zorbax SB-C8, 250 × 4.6 mm, 1 mL/min):
| Parameter | Value |
|---|---|
| Retention time | 12.7 min |
| Purity (254 nm) | 99.1% |
| Column temp. | 40°C |
Process Optimization Challenges
Key hurdles in scaling synthesis include:
- Fluorine incorporation : Selectfluor® stoichiometry must exceed 1.5 eq to avoid defluorination byproducts.
- Peptide solubility : The hydrophobic sequence necessitates >30% DMSO co-solvent during conjugation.
- Oxidation at C10 : Stabilized by adding 0.1% BHT to all reaction mixtures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . Major products formed from these reactions include tricyclic indole derivatives .
Scientific Research Applications
23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is extensively used in scientific research, particularly in the field of oncology. It is a key component in the development of ADCs such as Trastuzumab Deruxtecan, which is used for the treatment of HER2-positive metastatic breast cancer and gastric cancer . The compound is also being explored for its potential in treating non-small-cell lung cancer .
Mechanism of Action
The mechanism of action of this compound involves its role as a topoisomerase I inhibitor. In tumor tissues, it binds to the HER3 receptor on the surface of cancer cells, forming a complex that is internalized into the endosome . The compound is then cleaved by lysosomal proteases, releasing the topoisomerase I inhibitor DXd, which induces DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of polycyclic alkaloids with topoisomerase I inhibitory activity. Key structural analogues include:
3D Structural Similarity Analysis
- Shape Similarity (ST) : Measures overlap of van der Waals volumes. Exatecan Mesylate exhibits ST ≥ 0.8 with camptothecin analogues, indicating conserved polycyclic topology.
- Feature Similarity (CT): Evaluates functional group alignment. The compound scores CT ≥ 0.5 with irinotecan due to shared hydroxy and amine pharmacophores.
- Combination Score (ComboT) : ST + CT ≥ 1.3 confirms high similarity to clinical topoisomerase inhibitors.
Hydrogen Bonding and Crystallography
Compared to simpler analogues like 14-Methoxy-2,16-dioxapentacyclo-...-dione , Exatecan Mesylate forms more extensive hydrogen-bond networks:
- Donors: 1 (NH₂), 1 (OH).
- Acceptors : 7 (carbonyl O, ether O, F).
- Key Interactions :
- NH₂···O=C (2.57 Å, 175°).
- OH···O (2.40 Å, 175°).
These interactions stabilize its binding to DNA-topoisomerase I complexes, unlike non-fluorinated derivatives .
Chemoinformatics Comparison
Using Tanimoto coefficients (binary fingerprint similarity) :
- Exatecan vs. Irinotecan: 0.72 (high similarity in quinoline core).
- Exatecan vs. Topotecan : 0.65 (divergence in substituent electronegativity).
Biological Activity
The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione , commonly referred to by its IUPAC name or as a derivative of Exatecan, has garnered attention in the field of pharmaceutical research due to its significant biological activity as a DNA topoisomerase I inhibitor . This article provides a comprehensive overview of its biological mechanisms, applications in cancer therapy, and comparative analysis with related compounds.
- IUPAC Name : (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
- CAS Number : 169869-90-3
- Molecular Formula : C25H26FN3O7S
- Molecular Weight : 531.56 g/mol
The primary mechanism of action for this compound involves the inhibition of DNA topoisomerase I. By binding to the enzyme-DNA complex during the DNA replication process, it induces DNA damage leading to apoptosis in cancer cells . This targeted action is particularly effective against tumor cells expressing the HER2 receptor.
Biological Activity
The compound exhibits potent cytotoxicity against various cancer cell lines due to its ability to disrupt DNA replication and transcription processes . Its efficacy has been demonstrated in preclinical studies focusing on:
- Cell Viability : IC50 values indicating the concentration required to inhibit cell growth by 50% in different cancer cell lines.
- Apoptosis Induction : Mechanisms through which the compound triggers programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
In comparison with other topoisomerase I inhibitors such as irinotecan and exatecan , this compound stands out due to its unique structural properties that enhance its stability and efficacy when used in antibody-drug conjugates (ADCs) .
| Compound Name | Mechanism | Notable Features |
|---|---|---|
| 23-amino... | Topoisomerase I Inhibitor | Effective in ADCs; targets HER2+ cancers |
| Irinotecan | Topoisomerase I Inhibitor | Used for colorectal cancer; less targeted |
| Exatecan | Topoisomerase I Inhibitor | Potent but less stable than 23-amino... |
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Study on HER2-positive Breast Cancer : A study demonstrated that ADCs incorporating this compound significantly reduced tumor size in xenograft models compared to controls .
- Mechanistic Studies : Investigations into the cellular uptake mechanisms revealed that this compound is internalized via receptor-mediated endocytosis when conjugated with antibodies targeting specific tumor markers .
- Toxicity Profiles : Research has shown that while cytotoxic effects are pronounced in cancer cells, systemic toxicity remains minimal due to targeted delivery systems .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the stereochemistry of the polycyclic framework and confirm substituent positions (e.g., fluorine at C18, hydroxy at C10) . Pair this with high-resolution mass spectrometry (HRMS) to validate the molecular formula and multidimensional NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to assign proton environments and coupling constants. For example, ¹⁹F NMR can confirm the fluorine substituent’s electronic environment . Cross-reference spectral data with structurally analogous compounds (e.g., diazahexacyclic systems in ) to resolve ambiguities.
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading (e.g., palladium-mediated cross-coupling for fluorine introduction). Use HPLC-MS to monitor intermediate purity and identify side products (e.g., dehalogenation or ring-opening byproducts). highlights the value of iterative experimental design for complex syntheses, suggesting stepwise optimization of macrocyclization and fluorination steps .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to 0.1M HCl/NaOH for hydrolytic stability, UV light for photodegradation). Monitor degradation via UPLC-PDA and LC-MS/MS to identify breakdown products. ’s bond-angle data (e.g., C17–N2–C16 angles) can inform hypotheses about labile bonds in the diazahexacyclic core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity with biological targets (e.g., enzyme active sites)?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., the fluorinated C18 position). Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like cytochrome P450 enzymes. emphasizes integrating AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and binding affinities .
Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodological Answer : Apply dynamic NMR to study conformational exchange in solution (e.g., chair-boat transitions in the oxa-diaza ring). Pair with solid-state NMR to compare solution vs. crystal-phase behavior. For ambiguous NOE correlations, use scalar coupling-based 3D experiments (e.g., ¹H-¹⁵N HMBC). underscores linking observations to a theoretical framework, such as Karplus equations for vicinal coupling constants .
Q. How does the fluorine substituent at C18 influence the compound’s electronic properties and metabolic stability?
- Methodological Answer : Compare Hammett substituent constants (σₚ) of fluorine vs. other halogens using UV-Vis spectroscopy or cyclic voltammetry. Conduct in vitro microsomal assays (e.g., human liver microsomes) to assess oxidative metabolism. ’s structural analogs (e.g., fluorinated macrocycles) suggest fluorine’s role in enhancing metabolic resistance via steric shielding .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Utilize chiral stationary-phase chromatography (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For preparative-scale isolation, employ simulated moving bed (SMB) chromatography . ’s classification of membrane/separation technologies (RDF2050104) supports the use of hybrid membrane-crystallization systems for high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
